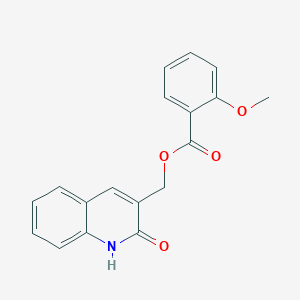
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, also known as HQM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation between (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate and metal ions leads to a change in the fluorescence properties of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, allowing for the detection and quantification of the metal ions.
Biochemical and Physiological Effects:
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
实验室实验的优点和局限性
One of the major advantages of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is its strong fluorescence properties, which make it a useful tool for imaging biological samples. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is its sensitivity to pH and temperature. Changes in pH and temperature can affect the fluorescence properties of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate. One potential area of research is the development of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate-based fluorescent probes for the detection of other metal ions. Another area of research is the investigation of the potential therapeutic applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate, particularly in the treatment of oxidative stress-related diseases. Additionally, the development of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate derivatives with improved properties such as increased fluorescence intensity and stability may also be an area of future research.
In conclusion, (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is a promising compound that has potential applications in scientific research. Its strong fluorescence properties and various biochemical and physiological effects make it a useful tool for imaging and studying biological samples. Further research into the synthesis, mechanism of action, and potential applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate may lead to the development of new tools and therapies for a variety of diseases.
合成方法
The synthesis of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate involves the reaction between 2-hydroxyquinoline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学研究应用
(2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been extensively studied for its potential applications in scientific research. One of the major applications of (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate is in the field of fluorescence microscopy. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has been found to exhibit strong fluorescence properties, making it a useful tool for imaging biological samples such as cells and tissues. (2-hydroxyquinolin-3-yl)methyl 2-methoxybenzoate has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
属性
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-16-9-5-3-7-14(16)18(21)23-11-13-10-12-6-2-4-8-15(12)19-17(13)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMOYEHOPVXOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

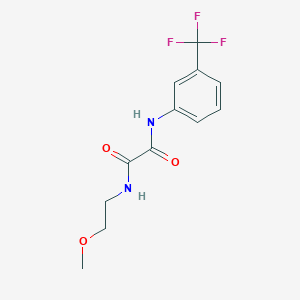
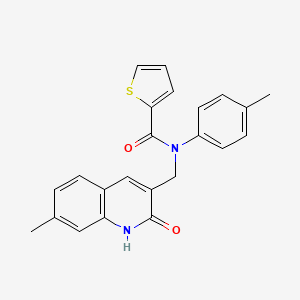


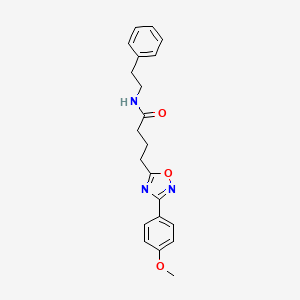
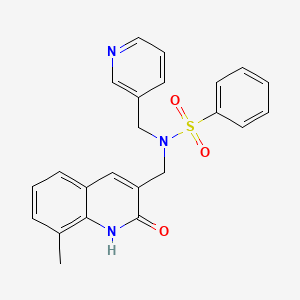
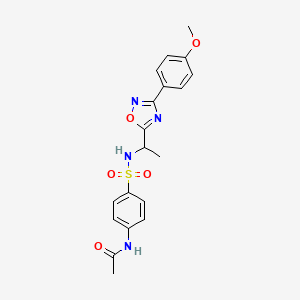
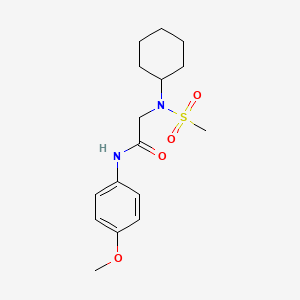
![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)
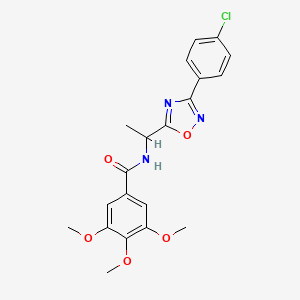
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)

![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)